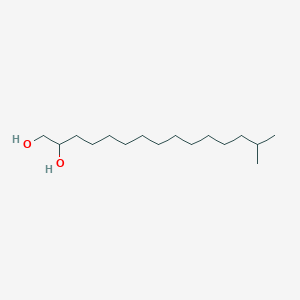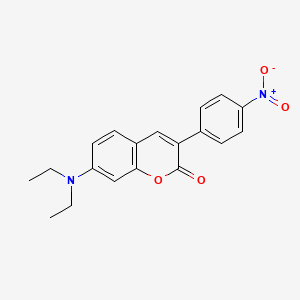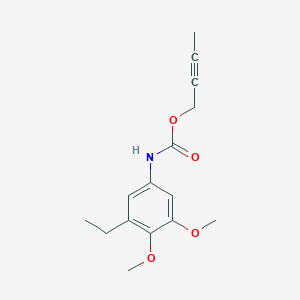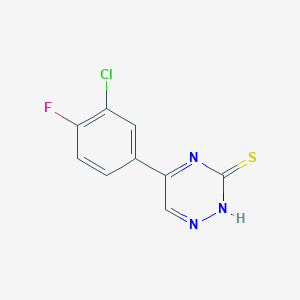
14-Methylpentadecane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14-Methylpentadecane-1,2-diol is an organic compound with the molecular formula C16H34O2. It is a type of diol, meaning it contains two hydroxyl (-OH) groups. This compound is notable for its structural uniqueness, featuring a methyl group at the 14th position of a pentadecane chain, with hydroxyl groups at the 1st and 2nd positions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 14-Methylpentadecane-1,2-diol typically involves the hydroxylation of alkenes. One common method is the dihydroxylation of alkenes using osmium tetroxide or potassium permanganate, which results in the formation of vicinal diols . Another approach involves the oxidation of terminal alkenes to epoxides, followed by hydrolysis under alkaline conditions to yield the desired diol .
Industrial Production Methods: Industrial production of 1,2-diols, including this compound, often employs large-scale oxidation reactions. These processes are designed to be efficient and environmentally friendly, avoiding the use of toxic or corrosive chemicals and minimizing waste .
化学反応の分析
Types of Reactions: 14-Methylpentadecane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The compound can be reduced to form alkanes or other reduced forms.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like lead tetraacetate or periodic acid are commonly used for the oxidative cleavage of diols.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Alkanes.
Substitution: Alkyl halides.
科学的研究の応用
14-Methylpentadecane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
作用機序
The mechanism of action of 14-Methylpentadecane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The oxidative cleavage of the diol can lead to the formation of reactive intermediates that further interact with biological molecules .
類似化合物との比較
1,2-Pentadecanediol: Similar in structure but lacks the methyl group at the 14th position.
1,2-Hexadecanediol: Similar but with a longer carbon chain.
1,2-Octadecanediol: Similar but with an even longer carbon chain.
Uniqueness: 14-Methylpentadecane-1,2-diol is unique due to the presence of the methyl group at the 14th position, which can influence its physical and chemical properties, making it distinct from other diols .
特性
CAS番号 |
85756-65-6 |
|---|---|
分子式 |
C16H34O2 |
分子量 |
258.44 g/mol |
IUPAC名 |
14-methylpentadecane-1,2-diol |
InChI |
InChI=1S/C16H34O2/c1-15(2)12-10-8-6-4-3-5-7-9-11-13-16(18)14-17/h15-18H,3-14H2,1-2H3 |
InChIキー |
GQFAXQVGFKGPKR-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCCCCCCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


acetate](/img/structure/B14423951.png)
![4-[(Benzenesulfonyl)amino]-N-(dipropylcarbamothioyl)benzamide](/img/structure/B14423958.png)
![2-(2H-1,3-Dithiol-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate](/img/structure/B14423964.png)
![3-[(Heptafluoropropyl)sulfanyl]benzoic acid](/img/structure/B14423985.png)

![Diprop-2-en-1-yl 2,2'-[ethane-1,1-diylbis(oxy)]dipropanoate](/img/structure/B14424015.png)
![Benzoic acid, 4-hexyl-, 4-[(4-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14424017.png)
![Acetic acid;7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B14424030.png)
![N-Cyano-N'-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide](/img/structure/B14424035.png)





